molecular formula C8H16ClNO3S B2775686 8,8-Dioxo-8lambda6-thia-1-azaspiro[4.5]decan-3-ol;hydrochloride CAS No. 1892728-75-4

8,8-Dioxo-8lambda6-thia-1-azaspiro[4.5]decan-3-ol;hydrochloride

Cat. No. B2775686
CAS RN: 1892728-75-4
M. Wt: 241.73
InChI Key: INTXTXOCCIQGBK-UHFFFAOYSA-N
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Description

8,8-Dioxo-8lambda6-thia-1-azaspiro[4.5]decan-3-ol;hydrochloride, also known as TBOA hydrochloride, is a potent and selective inhibitor of excitatory amino acid transporters (EAATs). EAATs are responsible for regulating the concentration of glutamate, the primary excitatory neurotransmitter in the central nervous system. TBOA hydrochloride has been widely used in scientific research to study the role of EAATs in neurological disorders and to develop potential treatments for these disorders.

Scientific Research Applications

Antiviral Activity

Research has identified a series of 1-thia-4-azaspiro[4.5]decan-3-ones, structurally related to 8,8-Dioxo-8lambda6-thia-1-azaspiro[4.5]decan-3-ol;hydrochloride, showing significant antiviral activity. Notably, some derivatives have been found to inhibit human coronavirus 229E replication, with compounds demonstrating an ability to block viral replication at micromolar concentrations. This points to the potential of such compounds in antiviral drug development, especially as coronavirus inhibitors (Apaydın et al., 2019).

Antimicrobial and Antitubercular Agents

Derivatives of 8,8-Dioxo-8lambda6-thia-1-azaspiro[4.5]decan-3-ol;hydrochloride have been explored for their antimicrobial properties. Synthesis of bispiroheterocyclic systems has shown that these compounds exhibit antimicrobial activities, offering a new avenue for the development of antibiotics. Moreover, certain derivatives have displayed antitubercular activity, indicating their potential in combating tuberculosis (Al-Ahmadi).

Anticancer Activity

Compounds derived from 8,8-Dioxo-8lambda6-thia-1-azaspiro[4.5]decan-3-ol;hydrochloride have also been investigated for their anticancer properties. Synthesized derivatives have shown moderate to high inhibition activities against various cancer cell lines, including human liver hepatocellular carcinoma (HepG-2), human prostate adenocarcinoma (PC-3), and human colorectal carcinoma (HCT116) (Flefel et al., 2017).

Synthesis of Organic Compounds

Beyond therapeutic applications, derivatives of 8,8-Dioxo-8lambda6-thia-1-azaspiro[4.5]decan-3-ol;hydrochloride have been utilized as intermediates in the synthesis of organic compounds. This includes their use in producing liquid crystals, pharmaceutical intermediates, and insecticides, showcasing their versatility in organic synthesis (Zhang Feng-bao, 2006).

Nonlinear Optical Materials

Interestingly, some spiro compounds related to 8,8-Dioxo-8lambda6-thia-1-azaspiro[4.5]decan-3-ol;hydrochloride have been identified as promising materials for nonlinear optical devices. These compounds have demonstrated potential for application in devices such as frequency doublers for laser diodes, highlighting their importance in the field of materials science (Kagawa et al., 1994).

properties

IUPAC Name

8,8-dioxo-8λ6-thia-1-azaspiro[4.5]decan-3-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3S.ClH/c10-7-5-8(9-6-7)1-3-13(11,12)4-2-8;/h7,9-10H,1-6H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INTXTXOCCIQGBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CCC12CC(CN2)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Hydroxy-8lambda6-thia-1-azaspiro[4.5]decane-8,8-dione hydrochloride

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